Diethyl(2-hydroxyethyl)ammonium acetate

描述

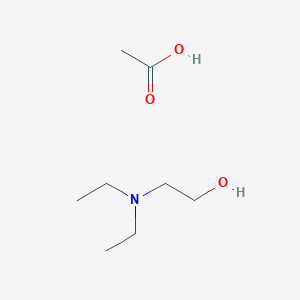

Diethyl(2-hydroxyethyl)ammonium acetate is a protic ionic liquid (PIL) composed of a diethyl(2-hydroxyethyl)ammonium cation and an acetate anion. It is synthesized via solvent-free procedures, often involving neutralization reactions between tertiary amines and acetic acid . This compound exhibits high hydrophilicity, as evidenced by its water sorption capacity, reaching 20 wt% water absorption in 250 minutes under ambient conditions . Its structure includes a hydroxyl group in the cation, enhancing its polarity and suitability for applications requiring hydrophilic solvents.

Key physicochemical properties include:

- Thermal stability: Decomposition temperatures typically exceed 150°C, common for hydroxyl-functionalized ammonium ILs .

- Viscosity: Moderate viscosity due to hydrogen bonding from hydroxyl groups, though specific values depend on water content .

- Gas sorption: Demonstrated CO₂ capture efficiency via interactions with the acetate anion, with sorption capacities comparable to bis(2-hydroxyethyl)dimethylammonium acetate .

Applications span natural gas sweetening (CO₂/CH₄ separation) , green chemistry solvents , and reaction media for pharmaceuticals .

属性

CAS 编号 |

13695-28-8 |

|---|---|

分子式 |

C8H19NO3 |

分子量 |

177.24136 |

同义词 |

diethyl(2-hydroxyethyl)ammonium acetate |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural Comparison of Hydroxyethyl Ammonium Acetates

Physicochemical Properties

Table 2: Thermodynamic and Sorption Properties

- CO₂ Selectivity : Bis(2-hydroxyethyl)dimethylammonium acetate shows higher CO₂ uptake (2.1 mmol/g) due to dual hydroxyl groups enhancing anion-cation interactions .

- Hydrophilicity : Tris(2-hydroxyethyl)ammonium acetate absorbs water faster (22 wt%) than this compound, attributed to three hydroxyl groups .

- Viscosity : Tris analogs exhibit higher viscosity due to increased hydrogen bonding .

Research Findings and Implications

- Anion Influence : Acetate-based ILs generally outperform formate or propionate analogs in CO₂ capture due to stronger basicity .

- Cation Design : Hydroxyl groups in the cation enhance water tolerance and gas sorption but increase viscosity. Tris(2-hydroxyethyl)ammonium derivatives balance these trade-offs for pharmaceutical applications .

- Sustainability : this compound is fluorine-free, aligning with green chemistry principles compared to fluorinated ILs like [NTf₂]⁻ derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。